1-(6-cyclopropylpyrimidin-4-yl)-N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]piperidine-4-carboxamide
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Overview
Description
1-(6-cyclopropylpyrimidin-4-yl)-N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]piperidine-4-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a thiazole ring, and a pyrimidine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-cyclopropylpyrimidin-4-yl)-N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]piperidine-4-carboxamide involves multiple steps, typically starting with the preparation of the individual ring systems. The piperidine ring can be synthesized through a series of cyclization reactions, while the thiazole and pyrimidine rings are often prepared via condensation reactions involving appropriate precursors. The final step usually involves coupling these ring systems under specific conditions, such as the use of catalysts and controlled temperatures, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(6-cyclopropylpyrimidin-4-yl)-N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-(6-cyclopropylpyrimidin-4-yl)-N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-cyclopropylpyrimidin-4-yl)-N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of viral replication or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
1-(6-cyclopropylpyrimidin-4-yl)-N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]piperidine-4-carboxamide stands out due to its unique combination of ring systems and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[[1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carbonyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O2S/c1-12-17(19(28)25(2)3)29-20(23-12)24-18(27)14-6-8-26(9-7-14)16-10-15(13-4-5-13)21-11-22-16/h10-11,13-14H,4-9H2,1-3H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSENMXJNEVKWLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)C4CC4)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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